Fluorocyclopentane
Overview
Description
Fluorocyclopentane is a useful research compound. Its molecular formula is C5H9F and its molecular weight is 88.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pseudorotational Potential Energy : Carreira (1971) examined the pseudorotational potential energy of fluorocyclopentane, C5H9F, using the CNDO/2 quantum-mechanical method. They found only the bent equatorial form to be stable, with a calculated barrier to pseudorotation of 356 cm−1 (Carreira, 1971).
Vibrational Spectra and Conformation : Wertz and Shasky (1971) reported the infrared and Raman spectra of this compound. They concluded that the experimental results are consistent with only one stable conformer (Wertz & Shasky, 1971).
Antidepressant Drug Research : Wong, Bymaster, and Engleman (1995) reviewed the discovery of fluoxetine, a selective serotonin uptake inhibitor, and summarized scientific research performed on fluoxetine, which includes this compound as part of its structure (Wong, Bymaster, & Engleman, 1995).
Cancer Treatment : Longley, Harkin, and Johnston (2003) discussed 5-Fluorouracil (5-FU), widely used in cancer treatment. Their paper highlights the increased understanding of 5-FU's mechanism of action and its role in cancer therapy (Longley, Harkin, & Johnston, 2003).
Psychoactive Substances : Wallach and Brandt (2018) explored the 1,2-diarylethylamine- and ketamine-based new psychoactive substances, where derivatives and analogs of ketamine, including substances with this compound structures, were discussed (Wallach & Brandt, 2018).
PET-CT in Prostate Carcinoma : Savir-Baruch et al. (2010) evaluated anti-1-amino-2-[18F]this compound-1-carboxylic acid (anti-2-[18F]FACPC) in recurrent prostate carcinoma using PET-CT. They found high blood pool activity obscuring nodes and high bladder activity obscuring pelvic structures (Savir-Baruch et al., 2010).
Mechanism of Action
Target of Action
Fluorocyclopentane is a chemical compound with the molecular formula C5H9F Fluorinated compounds are known to interact with various biological targets due to their high reactivity .
Mode of Action
For instance, they can form different types of bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the spatial conformation and distribution of the targets, altering their function .
Biochemical Pathways
For example, fluoride-induced apoptosis has been reviewed, focusing on three pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways .
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight of 8813 , could influence its ADME properties.
Result of Action
Fluorinated compounds have been reported to exhibit various biological activities, including anticancer and antimicrobial activities . The mechanism of action disclosed that the cytotoxicity against the cancer cells employed the induction of cell death by apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as solvent polarity, viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can affect the fluorescence emission spectra and quantum yields of a compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Fluorocyclopentane are not well-studied. It is known that the presence of fluorine in organic compounds can significantly alter their reactivity and interactions with biomolecules. Fluorine is highly electronegative, which can influence the polarity of the molecule and its interactions with enzymes and proteins. Unfortunately, specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .
Molecular Mechanism
Understanding the mechanism of action of a compound involves elucidating how it interacts with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Temporal effects refer to changes in the effects of a compound over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Such studies are crucial for understanding the threshold effects, toxic effects, and adverse effects at high doses
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known
Transport and Distribution
This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known Subcellular localization refers to the specific location of a compound within the various compartments or organelles of a cell
Properties
IUPAC Name |
fluorocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNFMGKZFOMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163883 | |
Record name | Fluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-36-3 | |
Record name | Fluorocyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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